molecular formula C11H10N2O3 B6269005 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid CAS No. 23582-65-2

2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid

Cat. No.: B6269005
CAS No.: 23582-65-2
M. Wt: 218.21 g/mol
InChI Key: QXSQBIQWTUTARS-UHFFFAOYSA-N
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Description

2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound that features a pyrazole ring fused with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This reaction forms the pyrazole ring, which is then further functionalized to introduce the acetic acid group. The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their cyclization and functionalization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid typically involves the reaction of phenylhydrazine with appropriate α-keto acids or their derivatives. The compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Biological Activities

The biological evaluation of this compound has revealed several promising activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.
  • Anticancer Potential : Some studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways.

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry are extensive:

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial enzymes
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against drug-resistant strains of Staphylococcus aureus. The results indicated that the compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option.
  • Case Study on Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in significant reduction in joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.
  • Case Study on Cancer Cell Lines : The compound demonstrated selective cytotoxicity towards breast cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.

Mechanism of Action

The mechanism of action of 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is unique due to its specific combination of a pyrazole ring and an acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H11N2O3\text{C}_{12}\text{H}_{11}\text{N}_2\text{O}_3

This compound features a pyrazole ring system which is known for its diverse biological activities.

Pharmacological Activities

The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:

1. Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. A notable example includes a study where pyrazole derivatives demonstrated IC50 values below 30 µM against human cancer cell lines, indicating potent anticancer activity .

2. Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it was screened against human recombinant alkaline phosphatase, showing promising results that suggest potential applications in regulating enzymatic activity related to cancer and other diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazole derivatives:

Study Findings Reference
Synthesis and characterization of N-(2,3-dimethyl)-5-oxo derivativesDemonstrated anticancer activity with IC50 < 30 µM against various cell lines
Evaluation of enzymatic inhibitionShowed potential as an inhibitor for alkaline phosphatase
Anticancer activity in pyrazole derivativesSignificant growth inhibition in cancer cells

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cancer progression or metabolic pathways.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting a possible mechanism for this compound as well.

Properties

IUPAC Name

2-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10-6-8(7-11(15)16)12-13(10)9-4-2-1-3-5-9/h1-5H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSQBIQWTUTARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618421
Record name (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23582-65-2
Record name (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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